(S)-3-(1-Amino-propyl)-phenylamine

Chiral purity Quality control Enantiomeric excess

Researchers requiring enantiopure chiral amines for asymmetric catalysis often encounter supply inconsistency and stereochemical ambiguity. This (S)-enantiomer eliminates that risk by providing defined stereochemistry essential for reproducible results. - Defined (S)-configuration ensures stereochemical fidelity in chiral ligand synthesis. - Dual amine groups (aliphatic + aniline) enable chemoselective derivatization for targeted covalent inhibitors or resolving agents. - Supplied at 98% purity with Certificate of Analysis, suitable for pharma intermediate and chemical probe development.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B1515887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Amino-propyl)-phenylamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)N)N
InChIInChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3/t9-/m0/s1
InChIKeyNFNRDIHXXVJCJI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(1-Amino-propyl)-phenylamine (CAS 1201636-06-7): A Chiral Diamine Building Block for Asymmetric Synthesis


(S)-3-(1-Amino-propyl)-phenylamine (CAS 1201636-06-7), also known as (S)-3-(1-aminopropyl)aniline or 3-[(1S)-1-aminopropyl]aniline, is a chiral aromatic diamine characterized by the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . The compound features a stereogenic center at the carbon atom bearing the amino-propyl group, which adopts the (S)-configuration according to Cahn-Ingold-Prelog priority rules . This structural feature places it within the class of substituted phenylamines, distinguishing it from achiral or alternative regioisomeric analogs and making it a potentially valuable ligand or intermediate in asymmetric synthesis . Commercially, the compound is typically offered at purity levels of 95% or 98% .

Why (S)-3-(1-Amino-propyl)-phenylamine Cannot Be Replaced by Its (R)-Enantiomer or Racemate


The substitution of (S)-3-(1-Amino-propyl)-phenylamine with its (R)-enantiomer (CAS 1213878-29-5) or the racemic mixture (CAS 133332-52-2) is not chemically or biologically equivalent. The defined (S)-stereochemistry at the chiral center is a critical determinant of the compound's three-dimensional interaction with chiral biological targets or asymmetric catalytic environments . This is a well-established principle in medicinal chemistry and asymmetric synthesis, where enantiomers often exhibit divergent biological activities or catalytic efficiencies . Therefore, for applications requiring stereochemical fidelity—such as the synthesis of enantiopure pharmaceuticals or the development of chiral ligands—the use of the specific (S)-enantiomer is mandatory to ensure the desired stereochemical outcome and avoid the introduction of confounding variables associated with the opposite enantiomer or a racemic mixture.

Quantitative Differentiation of (S)-3-(1-Amino-propyl)-phenylamine Against Key Comparators


Chiral Identity Verification: Optical Rotation as a Key Quality Control Metric

The primary and most critical point of differentiation for (S)-3-(1-Amino-propyl)-phenylamine is its defined stereochemistry. While the specific optical rotation value ([α]D) is not provided in the current data sources, its existence as a distinct (S)-enantiomer with a unique CAS number (1201636-06-7) differentiates it from the (R)-enantiomer (CAS 1213878-29-5) and the racemate (CAS 133332-52-2) [1]. For procurement, the specific optical rotation value (e.g., [α]D20 = X° in solvent Y) is a mandatory, verifiable quality control metric that confirms enantiomeric purity and is typically provided on a vendor's Certificate of Analysis. The absence of this data for a supplied batch would constitute a failure to meet specification for any stereospecific application. This differentiation is a class-level inference based on the fundamental principles of stereochemistry.

Chiral purity Quality control Enantiomeric excess Asymmetric synthesis

Predicted Physicochemical Properties as a Baseline for Method Development

Predicted physicochemical properties provide a baseline for method development and comparison with structural analogs. For (S)-3-(1-Amino-propyl)-phenylamine, the predicted boiling point is 281.4 ± 15.0 °C and the predicted acid dissociation constant (pKa) is 9.37 ± 0.10 . These values are computed and serve as a useful starting point for designing purification protocols (e.g., distillation) or understanding its ionization state in various pH environments, which is crucial for chromatographic method development and assessing potential salt formation. These predicted values can be compared to experimental data for analogs to inform process decisions.

Physicochemical properties Chromatography Method development Formulation

Differential Functionalization Potential: Orthogonality of Two Amine Groups

(S)-3-(1-Amino-propyl)-phenylamine possesses two distinct amine moieties: an aniline-type aromatic amine and a chiral aliphatic amine . This structural duality provides a basis for chemoselective functionalization, a feature absent in simpler mono-amine analogs like (S)-1-phenylpropylamine or achiral 3-phenylpropylamine. The aromatic amine (pKa ~9.4) and aliphatic amine (pKa ~10-11) are expected to exhibit different nucleophilicities and can be differentially protected or reacted under controlled conditions. This orthogonality is a class-level inference for 1,2- or 1,3-diamine systems and is a key reason for selecting this compound over simpler amines when building complex molecular architectures, as it allows for sequential, site-specific derivatization.

Chemoselective synthesis Functional group interconversion Heterocycle synthesis Ligand design

Validated Application Scenarios for (S)-3-(1-Amino-propyl)-phenylamine Based on Evidence


Asymmetric Synthesis of Chiral Ligands and Catalysts

The defined (S)-stereochemistry of the aliphatic amine makes (S)-3-(1-Amino-propyl)-phenylamine a suitable starting material for the synthesis of chiral ligands for asymmetric catalysis. The chiral amine can be directly incorporated into ligand scaffolds (e.g., salen, diamine, or phosphine-amine ligands) to impart chirality to a metal complex. This is a critical application where the use of the specific enantiomer is non-negotiable for achieving high enantioselectivity in catalytic reactions. The selection of this (S)-enantiomer over the (R)-enantiomer or racemate is dictated by the desired stereochemical outcome of the target reaction.

Synthesis of Enantiopure Pharmaceutical Intermediates

As a chiral primary amine, this compound can serve as a resolving agent or a building block in the synthesis of enantiopure pharmaceutical ingredients . The chiral center can be used to control the stereochemistry of newly formed stereocenters in downstream synthetic steps. For example, it could be used in diastereomeric salt resolution of racemic acids or as a chiral auxiliary. The requirement for a specific enantiomer, rather than the racemate, is a fundamental prerequisite in the pharmaceutical industry for the production of single-enantiomer drugs.

Chiral Derivatization Agent for Analytical Method Development

The chiral nature of (S)-3-(1-Amino-propyl)-phenylamine allows it to be used as a chiral derivatization agent (CDA) for the analysis of chiral carboxylic acids or other electrophiles . Reaction with a racemic mixture of an analyte would yield a pair of diastereomers, which can be separated and quantified on a standard achiral chromatographic column, enabling the determination of enantiomeric excess. The choice of the (S)-enantiomer for this purpose is based on its availability and the specific separation characteristics it provides for the analyte diastereomers.

Development of Targeted Covalent Inhibitors (TCIs)

The presence of two distinct amine groups—a nucleophilic aliphatic amine and an aniline—offers a strategic advantage in the design of targeted covalent inhibitors . The aliphatic amine could be used to attach a linker for a warhead, while the aniline could be functionalized to bind to a specific protein pocket, or vice versa. This chemoselectivity, while a class-level inference for this type of diamine, is a key differentiator from simpler mono-amines and justifies its selection for exploring structure-activity relationships (SAR) around this scaffold.

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